molecular formula C9H9FO3 B1334469 2-(4-Fluorophenoxy)propanoic acid CAS No. 2967-70-6

2-(4-Fluorophenoxy)propanoic acid

Cat. No. B1334469
CAS RN: 2967-70-6
M. Wt: 184.16 g/mol
InChI Key: WIVLMXDHGGRLMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9FO3 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of 2-(4-Fluorophenoxy)propanoic acid involves several steps. One method involves the fusion of 2-Fluorophenol with potassium hydroxide and a few drops of water by heating to 180° C. Then, 2-(4-Iodophenyl)propionic acid and copper powder are added and the mixture is heated at 160°-170° C. for 1 hour. Another method involves a chemoenzymatic synthesis route involving enantioselective transesterification with Candida antarctica lipase B .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenoxy)propanoic acid is represented by the linear formula C9H9FO3 . The compound has a molecular weight of 184.169 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenoxy)propanoic acid include a molecular weight of 184.169 , a molecular formula of C9H9FO3 , and a complexity of 307 . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenoxy)propanoic acid is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis, making it an effective target for herbicides .

Mode of Action

2-(4-Fluorophenoxy)propanoic acid, similar to other aryloxyphenoxypropionate (AOPP) herbicides, acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to the death of the target organism .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting ACCase . This disruption in the pathway leads to a deficiency in necessary fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the organism .

Pharmacokinetics

It’s known that the compound is metabolized in plants, with the rate of metabolism correlating with plant tolerance . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of ACCase by 2-(4-Fluorophenoxy)propanoic acid leads to a disruption in fatty acid biosynthesis. This results in impaired cell growth and function, ultimately causing the death of the organism . The specific molecular and cellular effects depend on the organism and the concentration of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenoxy)propanoic acid. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . .

properties

IUPAC Name

2-(4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVLMXDHGGRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)propanoic acid

CAS RN

2967-70-6
Record name 2-(4-fluorophenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred slurry of 8.3 g of sodium hydride (57° 10 NaH in oil) in 100 ml of dry 1,2-dimethoxyethane at 5° C. is added 15.3 g of 2-bromopropionic acid in 50 ml of 1,2-dimethoxyethane and 10.5 g of 4-fluorophenol in 50 ml of 1,2-dimethoxyethane. The mixture is refluxed for 6 hrs, cooled and filtered. The solid is partitioned between dichloromethane and 1N HCl. The organic layer is dried (MgSO4) and concentrated to 50 ml. The mixture is filtered to give 10.4 g of product, mp 113°-115° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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